

UNC569 structure activity relationship

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: unc569

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UNC569: A Foundational Mer Inhibitor

UNC569 is recognized as the first small-molecule, reversible, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase, with a reported IC_{50} of **2.9 nM** [1] [2]. It was a crucial proof-of-concept molecule that established the therapeutic potential of Mer inhibition in cancers like acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [3].

The table below summarizes the core inhibitory profile of **UNC569** against the TAM family of kinases [1] [2]:

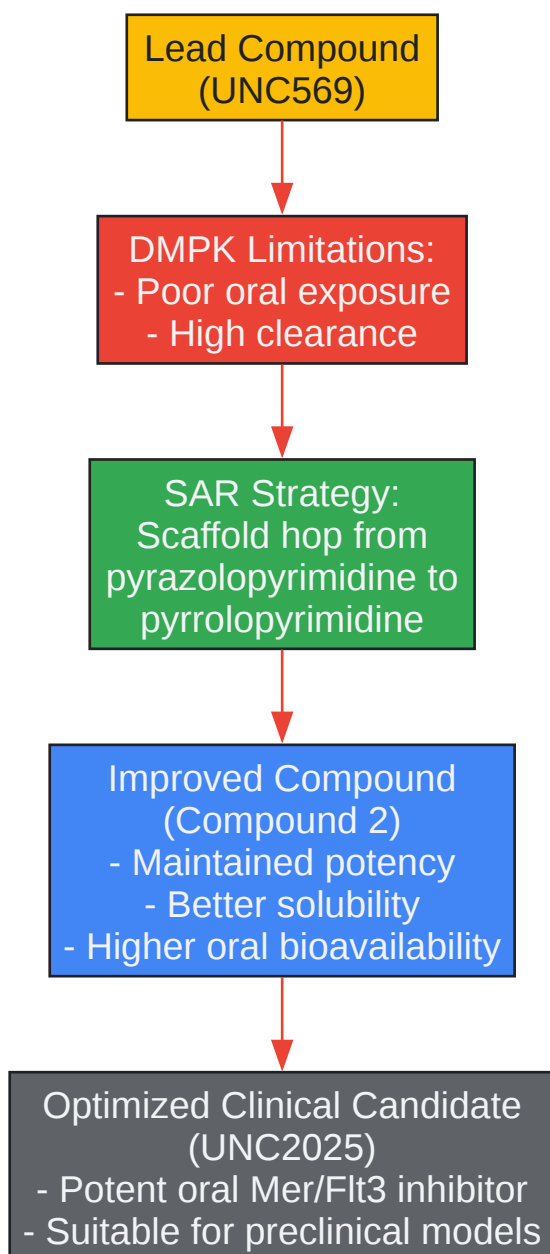
Kinase Target	Inhibitory Activity (IC_{50})
Mer	2.9 nM
Axl	37 nM
Tyro3	48 nM
Flt3	Not a primary target of UNC569

In cellular assays, **UNC569** inhibited Mer autophosphorylation with IC_{50} values of **141 nM** and **193 nM** in human B-ALL 697 and Jurkat cell lines, respectively [2]. Treatment with **UNC569** led to reduced cancer cell proliferation/survival, decreased colony formation, and increased sensitivity to chemotherapeutic agents [1]

[3]. It also demonstrated in vivo efficacy, reducing tumor burden by more than 50% in a zebrafish T-ALL model [1] [3].

Evolution from **UNC569** to Improved Inhibitors

The SAR efforts around **UNC569** were largely driven by the need to improve its drug metabolism and pharmacokinetic (DMPK) properties for in vivo studies [4]. The following diagram illustrates the logical progression from the identified lead compound to the optimized clinical candidate.



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A key SAR breakthrough was the **scaffold hop** from a pyrazolopyrimidine (**UNC569**'s core) to a pyrrolopyrimidine [4]. This single-atom change (replacing a nitrogen with a carbon) resulted in Compound 2, which maintained potent Mer inhibition (IC₅₀ 0.93 nM) but exhibited significantly improved solubility and oral exposure in mice [4].

Further optimization of the pyrrolopyrimidine scaffold focused on fine-tuning substituents to decrease metabolic clearance while retaining potency against Mer and Flt3, ultimately leading to the development of **UNC2025**, a potent and orally bioavailable Mer/Flt3 dual inhibitor [4]. Later research on pyrrolopyrimidine derivatives also explored modifications to achieve a selective Axl/Mer inhibitory profile while sparing Tyro3, which could potentially offer a better toxicity profile [5].

Key Experimental Evidence for **UNC569**

The primary evidence for **UNC569**'s mechanism and efficacy comes from a set of standard biochemical and cellular assays.

1. Inhibition of Mer Phosphorylation and Downstream Signaling

- **Methodology:** Leukemia cell lines (e.g., 697, Jurkat) were treated with **UNC569**. Mer was immunoprecipitated from cell lysates, and phosphorylation status was analyzed by Western blot using a phospho-specific Mer antibody. Downstream signaling proteins (ERK1/2, AKT) were also examined via Western blot [1].
- **Findings:** **UNC569** treatment effectively inhibited Mer activation and its downstream signaling through the PI3K/AKT and MAPK/ERK pathways [1] [2].

2. Induction of Apoptosis

- **Methodology:** ALL cell lines were treated with varying concentrations of **UNC569** for 24 hours, and apoptosis was assessed by measuring the levels of cleaved Caspase-3 and cleaved PARP using Western blot analysis [2].
- **Findings:** **UNC569** treatment induced apoptosis in a dose-dependent manner, as evidenced by increased levels of these cleavage products [2].

3. In Vivo Efficacy in a Zebrafish Model

- **Methodology:** Transgenic zebrafish with T-ALL were treated continuously for two weeks by immersion in a solution containing 4 μ M **UNC569**. Tumor burden was quantified based on the fluorescence of lymphoblasts expressing enhanced green fluorescent protein [1] [3].
- **Findings:** **UNC569** induced a greater than 50% reduction in tumor burden compared to vehicle- and mock-treated fish [1] [3].

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